molecular formula C8H8N2O3 B2536367 5-Methyl-2-nitrobenzamide CAS No. 4315-12-2

5-Methyl-2-nitrobenzamide

Cat. No.: B2536367
CAS No.: 4315-12-2
M. Wt: 180.163
InChI Key: KNJDDEARUYAGMA-UHFFFAOYSA-N
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Description

5-Methyl-2-nitrobenzamide: is an organic compound with the molecular formula C8H8N2O3 It is a derivative of benzamide, where the benzene ring is substituted with a methyl group at the fifth position and a nitro group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-nitrobenzamide typically involves the nitration of methylbenzoic acid derivatives followed by amide formation. One common method is the nitration of methyl 3-methylbenzoate using a mixture of nitric acid and acetic anhydride to yield 5-Methyl-2-nitrobenzoic acid. This intermediate is then converted to this compound through a reaction with ammonia or an amine under suitable conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and amide formation processes. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. For example, the use of ultrasonic irradiation and solid acid catalysts has been reported to improve the efficiency of benzamide synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: 5-Methyl-2-nitrobenzamide can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas with a metal catalyst or chemical reductants like tin(II) chloride.

    Substitution: The nitro group in this compound can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: 5-Methyl-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 5-Methyl-2-nitrobenzoic acid and ammonia or an amine.

Scientific Research Applications

Chemistry: 5-Methyl-2-nitrobenzamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: Research has explored the potential biological activities of this compound derivatives. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also employed in the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of 5-Methyl-2-nitrobenzamide and its derivatives depends on their specific applications. In biological systems, these compounds may interact with various molecular targets, including enzymes and receptors. For example, nitrobenzamide derivatives can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a methyl and a nitro group on the benzene ring

Properties

IUPAC Name

5-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5-2-3-7(10(12)13)6(4-5)8(9)11/h2-4H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJDDEARUYAGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5-methyl-2-nitrobenzoic acid (17.0 g, 93.8 mmol) and DMF (0.1 mL) in THF (150 mL) was added dropwise oxalyl chloride (13.1 g, 103 mmol) under ice-cooling, and the mixture was stirred at room temperature for 3 hr. This solution was added dropwise to aqueous ammonia (8% aqueous solution, 210 mL) under ice-cooling. The reaction solution was concentrated under reduced pressure to evaporated THF, and the precipitated insoluble material was collected by filtration. The filtered cake was washed with water to give 5-methyl-2-nitrobenzamide as a pale-yellow powder (15.3 g, 90%).
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17 g
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0.1 mL
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13.1 g
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150 mL
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210 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 5-methyl-2-nitrobenzoic acid (12) (36.2 g, 0.2 mol) and SOCl2 (50 mL) was heated under reflux for 20 min, during which a homogeneous solution was obtained. After removal of the excess SOCl2 with the aid of a water aspirator, the residue was dissolved in dry THF (40 mL) and the solution added dropwise with stirring to an ice-cold solution of NaOH (8 g, 0.2 mol) in 28% NH4OH (300 mL). The precipitate was collected, washed with water, and recrystallized from EtOH-H2O to obtain 5-methyl-2-nitrobenzamide (13) (31.5 g, 87%) as a white solid; mp 176°-177° C. [lit. (Findeklee, Ber. 38:3558, 1905) mp 176°-177° C.]; IR (KBr) V 1655 Cm-1 (amide C=O). A solution of 13 (31.5 g, 0.175 mol) in MeOH (250 mL) was shaken With 5% Pd-C (0.5 g) under 3 atm. of H2 for 24 h in a Parr apparatus. A solid formed after the initial heat of reaction subsided. The mixture was heated to boiling to redissolve the product, and was filtered while hot. The filtrate was evaporated under reduced pressure and the residue dried at 90° C. for 1 h (caution: some sublimation may occur) to obtain 2-amino-5-methylbenzamide (14) as a white solid (25.3 g, 96%); mp 173°-175° C. [lit. (Findeklee) mp 179° C.]; 1H-NMR (CDCl3) δ6.60 (d, 1H, J=8 Hz, C3 -H). To an ice-cold suspension of 14 (25.3 g, 0.168 mol) in 3.6N HCl (260 mL) was added dropwise over 25 min a solution of NaNO2 (12.75 g) in H2O (100 mL) while keeping the internal temperature below 5° C. After another 20 min of stirring at this temperature, 10N NaOH (100 mL) was added, causing all the solid to dissolve. The solution was acidified to pH 2 with 12N HCl and chilled. The solid was filtered and recrystallized from EtOH to obtain off-white needles (26.2 g, 97%); mp 217°-218° C. (dec, gas evolution) [lit. (Ferrand et al., Eur. J. Med. Chem. 2:337, 1987) mp 219°-220° C.]; IR (KBr) v 1680 (lactam C=O); 1H--NMR (d6 --DMSO+D2O) δ3.30 (s, 3H, 6--Me), 8.00 (m, 3H, aryl); UV (95% EtOH) λmax 208, 225, 282 nm.
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36.2 g
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50 mL
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8 g
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300 mL
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